

# Chemical structure and properties of CDK/HDAC-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | CDK/HDAC-IN-4 |           |
| Cat. No.:            | B1669369      | Get Quote |

An in-depth analysis of the provided search results indicates that "CDK/HDAC-IN-4" is not a specific, publicly documented chemical entity. Instead, the query returns information on a class of dual-target inhibitors that affect both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). To provide a comprehensive technical guide as requested, this document will focus on a representative and well-characterized example from this class, compound 11k, as described in the literature.[1] This guide will also draw upon data from other novel CDK/HDAC dual inhibitors where relevant to illustrate the broader principles and potential of this therapeutic strategy.

#### Introduction to CDK/HDAC Dual Inhibitors

The coordinated regulation of the cell cycle and gene expression is fundamental to cellular homeostasis. Its dysregulation is a hallmark of cancer. Cyclin-Dependent Kinases (CDKs) are key drivers of cell cycle progression, while Histone Deacetylases (HDACs) play a crucial role in epigenetic regulation of gene transcription. The development of inhibitors that can simultaneously target both CDKs and HDACs presents a promising strategy for cancer therapy. [2][3] This dual-inhibition approach aims to synergistically induce cell cycle arrest and apoptosis in cancer cells.

Resistance to CDK4/6 inhibitors can arise from the upregulation of cyclin D1 and downregulation of the cell cycle regulator p21.[2] HDAC inhibitors can counteract this by upregulating acetyl-histone H3 and p21 expression.[2] The design of single molecules that



inhibit both CDK and HDAC activities is a rational approach to overcome such resistance mechanisms.

# **Chemical Structure and Properties of Compound 11k**

Compound 11k is a novel 2-anilino-4-triazolpyrimidine derivative designed as a dual CDK4 and HDAC inhibitor.[1] Its design incorporates the pharmacophore of a CDK4 inhibitor with a hydroxamic acid group, a known zinc-binding motif for HDAC inhibition.

While the exact chemical structure and properties of "CDK/HDAC-IN-4" are not available, the following table summarizes the properties of the representative compound 11k, based on the provided search results.

| Property              | Value                              | Reference |
|-----------------------|------------------------------------|-----------|
| Chemical Scaffold     | 2-anilino-4-triazolpyrimidine      | [1]       |
| Key Functional Groups | Hydroxylamine (HDAC pharmacophore) | [1]       |

# **Biological Activity and Mechanism of Action**

Compound 11k has demonstrated potent inhibitory activity against both CDK4 and multiple HDAC isoforms, leading to significant anti-proliferative effects in various cancer cell lines.

### **Enzymatic Inhibitory Activity**

The following table summarizes the in vitro enzymatic inhibitory activities of compound 11k and other representative dual inhibitors.



| Compound | Target             | IC50 (nM)          |
|----------|--------------------|--------------------|
| 11k      | CDK4               | 23.59              |
| HDAC1    | 61.11              |                    |
| HDAC2    | 80.62              |                    |
| HDAC6    | 45.33              |                    |
| MFDCH016 | CDK4               | Potent (nM levels) |
| HDAC1    | Potent (nM levels) |                    |
| HDAC6    | Potent (nM levels) |                    |
| N14      | CDK4/6             | Potent (nM levels) |
| HDAC1/6  | Potent (nM levels) |                    |

References: Compound 11k[1], MFDCH016[2], N14[3]

# **Anti-proliferative Activity**

Compound 11k exhibits significant cytotoxic effects against a panel of human cancer cell lines.

| Cell Line  | Cancer Type                   | IC50 (μM) |
|------------|-------------------------------|-----------|
| H460       | Non-small cell lung cancer    | 1.20      |
| MDA-MB-468 | Triple-negative breast cancer | 1.34      |
| HCT116     | Colorectal carcinoma          | 2.07      |
| HepG2      | Hepatocellular carcinoma      | 2.66      |

Reference:[1]

#### **Cellular Mechanism of Action**

Further mechanistic studies have revealed that compound 11k induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in cancer cells.[1] This is consistent with the dual



## Foundational & Exploratory

Check Availability & Pricing

inhibition of CDK4, which controls the G1/S phase transition, and HDACs, which regulate the expression of cell cycle-related proteins like p21. The proposed signaling pathway is illustrated below.





Click to download full resolution via product page

Caption: Proposed signaling pathway of CDK/HDAC dual inhibitors.



## **Experimental Protocols**

Detailed experimental protocols for the synthesis and evaluation of these compounds require access to the full-text scientific publications. However, based on the provided information, the key experiments likely involved the following general methodologies:

### **Chemical Synthesis**

The synthesis of 2-anilino-4-triazolpyrimidine derivatives would typically involve a multi-step organic synthesis process. This would likely start from commercially available precursors and involve reactions such as nucleophilic substitution and condensation to build the core structure, followed by the introduction of the HDAC-targeting pharmacophore.

# In Vitro Kinase and Deacetylase Assays

The inhibitory activity of the compounds against CDK and HDAC enzymes is typically determined using in vitro biochemical assays. For example, a radiometric filter binding assay could be used for CDKs, measuring the incorporation of radioactive phosphate into a substrate protein. For HDACs, a fluorometric assay could be used, where a fluorogenic substrate is deacetylated by the enzyme, leading to a measurable increase in fluorescence.

### **Cell-Based Assays**

- Cell Viability Assay: The anti-proliferative activity of the compounds is commonly assessed using an MTT or similar colorimetric assay, which measures the metabolic activity of viable cells.
- Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different
  phases of the cell cycle after treatment with the inhibitor. Cells are stained with a DNAbinding dye (e.g., propidium iodide), and the fluorescence intensity, which is proportional to
  the DNA content, is measured.
- Apoptosis Assay: Apoptosis can be detected by various methods, including Annexin
   V/propidium iodide staining followed by flow cytometry, or by Western blotting for apoptosis-related proteins such as cleaved caspases and PARP.

The following diagram illustrates a general experimental workflow for the characterization of a novel CDK/HDAC dual inhibitor.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel CDK4/6 and HDAC dual-targeting agent for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of CDK/HDAC-IN-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669369#chemical-structure-and-properties-of-cdk-hdac-in-4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com